molecular formula C10H8N6 B7817202 5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole

5-[3-(1{H}-pyrazol-1-yl)phenyl]-1{H}-tetrazole

Cat. No.: B7817202
M. Wt: 212.21 g/mol
InChI Key: BZOROCOFMJFOII-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Contemporary Drug Discovery Research

Nitrogen-containing heterocyclic compounds are foundational to modern drug discovery, with a significant percentage of FDA-approved drugs featuring these structures. kit.eduresearchgate.netchemicalbook.com Their prevalence is attributed to their diverse chemical properties and their ability to engage in various biological interactions, such as hydrogen bonding with proteins and nucleic acids. kit.eduresearchgate.net This makes them ideal candidates for designing therapeutic agents that can effectively interact with biological targets. google.com The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's pharmacological profile, including its efficacy, selectivity, and pharmacokinetic properties. chemicalbook.com

Overview of the Pyrazole (B372694) and Tetrazole Moieties as Privileged Scaffolds

Both pyrazole and tetrazole rings are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets with high affinity.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a core component of numerous approved drugs. chemicalbook.comrsc.orgnih.govresearchgate.net Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. chemicalbook.comresearchgate.net The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the development of compounds with tailored therapeutic properties. chemicalbook.comnih.gov

The tetrazole ring, a five-membered ring with four nitrogen atoms, is another cornerstone of medicinal chemistry. It is often used as a bioisostere for the carboxylic acid group, offering similar acidity but with improved metabolic stability and bioavailability. Tetrazole-containing compounds have found applications as antihypertensive, anticancer, and antibacterial agents.

Rationale for the Design and Investigation of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole and Related Hybrid Structures

The design of hybrid molecules that combine two or more privileged scaffolds is a common strategy in drug discovery aimed at creating novel compounds with enhanced or unique biological activities. The rationale behind combining the pyrazole and tetrazole moieties into a single molecule like 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole is to leverage the distinct and advantageous properties of each ring system.

The phenyl ring acts as a linker, holding the pyrazole and tetrazole groups in a specific spatial orientation. This defined arrangement is crucial for how the molecule interacts with its biological target. Researchers often synthesize series of such hybrid compounds to explore how different substitution patterns on the rings affect biological activity, a process known as establishing a Structure-Activity Relationship (SAR). While the specific therapeutic targets of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole are not documented in available literature, related pyrazole-tetrazole hybrids have been investigated for a range of activities, including as potential treatments for diabetes and microbial infections.

Data Tables

Due to the lack of specific experimental data for 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole, no data tables can be generated at this time.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-pyrazol-1-ylphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-3-8(10-12-14-15-13-10)7-9(4-1)16-6-2-5-11-16/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOROCOFMJFOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Construction of 5 3 1h Pyrazol 1 Yl Phenyl 1h Tetrazole and Its Analogues

Strategic Approaches to the Tetrazole Ring Formation

The formation of the 5-substituted-1H-tetrazole ring is a critical step in the synthesis of the target molecule. The most prevalent and efficient method is the [3+2] cycloaddition of an azide (B81097) source to an organic nitrile.

[3+2] Cycloaddition Reactions and Precursor Synthesis

The 1,3-dipolar cycloaddition of an azide anion with the nitrile group of a precursor, such as 3-(1H-pyrazol-1-yl)benzonitrile, is the most widely employed strategy for constructing the 5-phenyltetrazole moiety. scielo.brnih.gov This reaction is often catalyzed by various reagents to enhance efficiency and yield. researchgate.net

The precursor, 3-(1H-pyrazol-1-yl)benzonitrile, is synthesized by coupling pyrazole (B372694) with a 3-halobenzonitrile, as detailed in section 2.3. Once this intermediate is obtained, the tetrazole ring is formed via reaction with an azide source, typically sodium azide (NaN₃). A variety of catalytic systems have been developed to facilitate this transformation, overcoming the high activation energy often associated with this cycloaddition. nih.gov Catalysts include Lewis acids like zinc salts (e.g., ZnCl₂, ZnBr₂), copper salts (e.g., CuSO₄·5H₂O), and silver nitrate (B79036) (AgNO₃), as well as solid-supported acids like silica (B1680970) sulfuric acid. scielo.brnih.govresearchgate.net The reaction is commonly carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. scielo.brnih.gov For instance, the synthesis of 5-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazoles, close analogs of the target compound, has been achieved in good yields by reacting the corresponding pyrazole-4-carbonitrile with sodium azide using AgNO₃ as a catalyst. Another relevant synthesis of 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazole utilizes sodium azide in the presence of triethylamine (B128534) hydrochloride. mdpi.com

Table 1: Catalytic Systems for [3+2] Cycloaddition of Aryl Nitriles with Sodium Azide
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuSO₄·5H₂ODMSO1200.5-585-96 scielo.br
Silica Sulfuric AcidDMFReflux5-1072-95 nih.gov
Zinc Salts (e.g., ZnBr₂)Water10012-24High researchgate.netorganic-chemistry.org
AgNO₃DMFReflux20-22Good
Cuttlebone (Natural CaCO₃)DMSO110VariableHigh researchgate.net

Alternative Synthetic Routes for the Tetrazole Moiety

While the nitrile-azide cycloaddition is dominant, alternative methods for tetrazole ring synthesis exist. These routes can be advantageous when the nitrile precursor is difficult to access or unstable. One notable alternative is the reaction of isocyanides with hydrazoic acid or trimethylsilyl (B98337) azide. nih.govacs.org This reaction is quite general, working for both aliphatic and aromatic substrates. nih.gov

Multicomponent reactions (MCRs) also provide a convergent pathway to tetrazole derivatives. nih.gov For example, Ugi-type four-component reactions (UT-4CR) involving an isocyanide, an azide (like TMSN₃), an aldehyde or ketone, and an amine or hydrazine (B178648) can generate highly substituted tetrazoles in a single step. nih.gov Another approach involves the conversion of other functional groups, such as aldoximes, which can react with reagents like diphenyl phosphorazidate (DPPA) to yield 5-substituted 1H-tetrazoles. organic-chemistry.org

Synthetic Pathways for the Pyrazole Ring Formation

The pyrazole heterocycle is a fundamental component of the target molecule. Its synthesis is well-established, with cyclocondensation reactions being the most traditional and widely used method.

Cyclocondensation Reactions

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the formation of pyrazole rings. jk-sci.com This reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound. slideshare.netslideshare.net The reaction typically proceeds under acidic or basic conditions. For the synthesis of an unsubstituted pyrazole ring as in the target molecule, hydrazine hydrate (B1144303) is reacted with a suitable 1,3-dicarbonyl precursor, such as malondialdehyde or its synthetic equivalent. chemhelpasap.com The reaction mechanism involves the initial formation of a hydrazone with one carbonyl group, followed by intramolecular condensation with the second carbonyl and subsequent dehydration to form the aromatic pyrazole ring. chemhelpasap.com A variation of this method uses β-ketoesters to produce pyrazolones, which can be further modified. chemhelpasap.com

Table 2: Examples of Knorr Pyrazole Synthesis Conditions
1,3-Dicarbonyl CompoundHydrazine ComponentConditionsProduct TypeReference
Generic 1,3-diketoneHydrazineCatalytic AcidPyrazole jk-sci.comslideshare.net
Ethyl benzoylacetatePhenylhydrazineAcetic acid, 1-propanol, 100°CPyrazolone chemhelpasap.com
1,3-DicarbonylSubstituted HydrazineAcid CatalystIsomeric Pyrazoles

Strategies for N-Substitution on the Pyrazole Ring

Attaching the pyrazole ring to the C1 position of the central phenyl linker is a key step, forming an N-aryl bond. This is typically achieved after the pyrazole ring has been formed. The primary methods for this transformation are transition-metal-catalyzed cross-coupling reactions. The substrate for this step is typically pyrazole and a 3-halobenzonitrile (e.g., 3-bromo- (B131339) or 3-iodobenzonitrile).

Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical and effective method for forming C-N bonds. The reaction involves coupling pyrazole with an aryl halide in the presence of a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₃PO₄, Cs₂CO₃), and often a ligand. researchgate.net Diamine ligands have been shown to be particularly effective in promoting the coupling of pyrazoles with aryl iodides and bromides. acs.orgorganic-chemistry.org These conditions are generally tolerant of various functional groups, including the essential nitrile group on the phenyl ring. acs.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This reaction has become one of the most powerful and versatile methods for C-N bond formation. wikipedia.org It employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine (in this case, the N-H of pyrazole) with an aryl halide or triflate. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos often being employed. researchgate.netacs.org The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance. wikipedia.org

Coupling Strategies for the Phenyl Linker and Heterocyclic Moieties

The assembly of the final 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole structure relies on a strategy that connects the two heterocyclic rings to the central phenyl linker. The most direct and common strategy is the N-arylation of pyrazole with a pre-functionalized phenyl ring, specifically a 3-halobenzonitrile, followed by the conversion of the nitrile to the tetrazole.

This linear approach, as described in section 2.2.2, is highly efficient. The N-arylation reaction directly forges the pyrazole-phenyl bond, yielding the 3-(1H-pyrazol-1-yl)benzonitrile intermediate. This intermediate contains the nitrile group correctly positioned for the subsequent [3+2] cycloaddition with an azide to form the tetrazole ring (section 2.1.1).

An alternative, more convergent approach involves a Suzuki-Miyaura cross-coupling reaction. This strategy requires the synthesis of a pyrazole-boronic acid (or ester) and a 5-(3-halophenyl)-1H-tetrazole, or vice versa. For example, 1H-pyrazol-3-ylboronic acid could be coupled with 5-(3-bromophenyl)-1H-tetrazole. The Suzuki coupling is a robust method for forming C-C bonds between sp²-hybridized carbons and is catalyzed by a palladium complex. nih.gov This method has been successfully applied to a wide range of heterocyclic substrates, including the coupling of bromopyrazoles with arylboronic acids. nih.govrsc.orgrsc.org While feasible, this route requires the synthesis of appropriately functionalized boronic acid or halide derivatives of the heterocyclic components, which can add extra steps compared to the N-arylation/cycloaddition sequence.

Table 3: Comparison of Key Coupling Strategies
StrategyKey ReactionReactantsCatalyst/ReagentsReference
N-Arylation (Linear)Buchwald-Hartwig AminationPyrazole + 3-HalobenzonitrilePd catalyst, phosphine ligand, base wikipedia.orgnih.gov
N-Arylation (Linear)Ullmann CondensationPyrazole + 3-HalobenzonitrileCuI, diamine ligand, base acs.orgorganic-chemistry.org
Cross-Coupling (Convergent)Suzuki-Miyaura CouplingPyrazole Boronic Acid + 5-(3-Halophenyl)-1H-tetrazolePd catalyst, phosphine ligand, base nih.govrsc.org

Chemical Modulations and Derivatization Strategies for Structure-Activity Relationship Investigations

The core structure of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole presents multiple sites for chemical modification, making it a versatile scaffold for structure-activity relationship (SAR) studies. Researchers have systematically introduced a variety of substituents onto the phenyl, pyrazole, and tetrazole rings to probe the structural requirements for enhanced biological activity. These investigations aim to optimize potency, selectivity, and pharmacokinetic properties by exploring the effects of electronic and steric changes on the molecule's interaction with biological targets.

A primary strategy involves the introduction of substituents on the aryl rings of the pyrazole-tetrazole scaffold. SAR studies have indicated that the electronic nature of these substituents significantly influences biological potency. For instance, in a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives evaluated for antileishmanial activity, compounds bearing electron-withdrawing groups on the phenyl ring of the pyrazole moiety displayed higher potency. mdpi.comnih.gov Specifically, derivatives with 3-chlorophenyl and 3,4-dichlorophenyl substitutions were identified as the most potent against Leishmania braziliensis. nih.gov This suggests that reduced electron density on the aryl ring may be favorable for this particular activity.

Similarly, studies on other pyrazole-tetrazole hybrids have reinforced the importance of substituent positioning. It has been observed that compounds with electron-withdrawing groups are generally more potent than those with electron-donating groups, with the para position on the phenyl ring being more favorable for activity than the ortho or meta positions. mdpi.com In another series of pyrazole-linked tetrazole derivatives tested for antimicrobial activity, compounds with halogens (e.g., chlorine, fluorine) at the meta position of a phenyl ring exhibited higher activity against all tested bacterial strains. researchgate.net Conversely, the presence of electron-donating groups in the same positions led to lower inhibitory effects. researchgate.net

Another common derivatization approach is the N-alkylation of the tetrazole ring. This modification leads to the formation of two potential regioisomers, 1,5-disubstituted and 2,5-disubstituted tetrazoles, which can exhibit different biological profiles. mdpi.com The synthesis of these isomers allows for a detailed exploration of the space around the tetrazole ring and its influence on target binding.

The tables below summarize the findings from various studies, illustrating the impact of specific chemical modulations on the biological activity of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole analogues.

Table 1: SAR of Phenyl Ring Substitutions on Antileishmanial Activity

Compound IDPhenyl Ring Substitution (at Pyrazole)Activity against L. braziliensis (IC₅₀/24h)
1113-chlorophenyl15 ± 0.14 µM
1123,4-dichlorophenyl26 ± 0.09 µM
Data sourced from a study on 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives. nih.gov

Table 2: Effect of Phenyl Substitutions on Antimicrobial Activity

Compound SeriesSubstitution TypeGeneral Activity Trend
Pyrazole-linked tetrazolesHalogens at meta-positionHigher antibacterial activity
Pyrazole-linked tetrazolesElectron-donating groupsLower antibacterial activity
General trends observed in SAR studies of pyrazole-fused 1H-tetrazol-5-yl derivatives. researchgate.net

Table 3: Derivatization for Anti-inflammatory Activity

Compound IDCore Structure ModificationActivity Highlight
711-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazolePotent anti-inflammatory activity
721-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazolePotent anti-inflammatory activity
Activity was found to be comparable to ibuprofen. nih.gov

These examples demonstrate that systematic chemical modulation is a critical tool for mapping the SAR of the 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole scaffold. The insights gained from these derivatization strategies guide the design of new analogues with improved therapeutic potential.

Preclinical Pharmacological Spectrum and Biological Efficacy of 5 3 1h Pyrazol 1 Yl Phenyl 1h Tetrazole Derivatives

Investigations in Metabolic Disorders Research

Derivatives of the 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole scaffold have been evaluated against several key targets implicated in metabolic diseases, including type 2 diabetes and metabolic syndrome.

Antidiabetic Potential: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a well-established target for antidiabetic drugs, primarily regulated by the thiazolidinedione (TZD) class of compounds. biorxiv.org Research has explored tetrazole-containing molecules as alternative PPARγ agonists. biorxiv.orgnih.gov A wide series of 5-substituted NH-tetrazoles have been synthesized and evaluated for their PPARγ agonist activity. nih.gov

One notable derivative, 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole, demonstrated potent antidiabetic effects directly linked to its strong agonistic activity for PPARγ. nih.govresearchgate.net This compound was found to be significantly more active than the established TZD drug, pioglitazone (B448) hydrochloride. nih.govresearchgate.net In in-vitro assays, it showed a half-maximal effective concentration (EC50) of 6.75 nM for PPARγ activation. researchgate.net Its glucose-lowering activity was also potent, with a 25% effective dose (ED25) of 0.0839 mg/kg/day, making it approximately 72 times more active than pioglitazone. nih.govresearchgate.net

However, not all derivatives of this class have shown promise as PPARγ modulators. A series of 5-[(5-aryl-1H-pyrazol-3-yl)methyl]-1H-tetrazoles was synthesized and assessed for PPARγ agonistic properties, but none of the tested compounds displayed any significant activity. nih.gov Similarly, studies on 5-(pyrazol-3-yl)-1H-tetrazoles in a PPAR-trans-activation assay failed to demonstrate any noteworthy agonistic function. nih.gov

Table 1: Comparative PPARγ Agonist Activity

CompoundPPARγ Agonist Activity (EC50)In Vivo Glucose Lowering Activity (ED25)Reference
5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole6.75 nM0.0839 mg/kg/day nih.govresearchgate.net
Pioglitazone hydrochloride (Reference Drug)Not specified in sources6.0 mg/kg/day nih.govresearchgate.net

Glycogen (B147801) Phosphorylase (GP) Inhibition Studies

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the breakdown of glycogen. beilstein-journals.org Its inhibition is considered a therapeutic strategy for managing hyperglycemia in type 2 diabetes. beilstein-journals.org A series of novel 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazoles were synthesized and investigated as potential GP inhibitors. nih.govresearchgate.net

These compounds were screened for their in vivo antihyperglycemic activity in streptozotocin-induced diabetic albino Wistar rats. nih.govresearchgate.net Several derivatives from the series demonstrated a significant reduction in blood glucose levels after 5 to 7 days of administration. nih.govresearchgate.net To validate the mechanism of action, molecular docking studies were performed, which confirmed that the potent molecules from the series interact effectively with the target enzyme, glycogen phosphorylase. nih.govresearchgate.net

Table 2: Active 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazole Derivatives in Antihyperglycemic Screens

Active CompoundsBiological FindingTarget EnzymeReference
4a, 6b, 7a, 7b, 8b, 9bShowed maximum fall in blood glucose levels in streptozotocin-induced diabetic rats.Glycogen Phosphorylase nih.govresearchgate.net

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone (B1669442) to active cortisol, particularly in the liver and adipose tissue. nih.govplos.org Overactivity of 11β-HSD1 is linked to metabolic syndrome, making its inhibition a promising therapeutic approach. nih.gov

Research into 1,5-substituted 1H-tetrazoles has identified inhibitors of 11β-HSD1 that show potential for treating metabolic diseases. nih.gov These compounds have been found to be selective for 11β-HSD1 over the related isoform 11β-HSD2 and possess good cellular potency in both human and murine assays. nih.gov While the tetrazole scaffold is a known component of 11β-HSD1 inhibitors, specific studies focusing on derivatives of the 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole core structure in this context are not extensively detailed in the available literature.

Anticancer and Antitumoral Activity Studies

The structural motifs of pyrazole (B372694) and tetrazole are prevalent in compounds designed as anticancer agents. srrjournals.comresearchgate.net Derivatives built upon the 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole scaffold have been investigated for their antiproliferative and antitumoral properties.

Cell Line-Based Proliferation Assays

The cytotoxic potential of pyrazole and tetrazole derivatives has been evaluated against a variety of human cancer cell lines. srrjournals.comthieme-connect.com Tetrazole-based pyrazoline derivatives, which share structural similarities with the core compound of interest, have demonstrated excellent cytotoxic activity. srrjournals.com

Studies on these related compounds have reported significant antiproliferative effects against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, with some derivatives exhibiting half-maximal inhibitory concentration (IC50) values in the low micromolar range (0.78–3.12 µg/mL). srrjournals.com Other research on pyrazole derivatives has shown potent activity against human colon (HCT-116) and breast (MCF-7) cancer cells. srrjournals.com For instance, certain pyrazole benzamide (B126) and pyrazole dihydro triazinone derivatives showed remarkable efficacy against HCT-116 and MCF-7 cell lines. srrjournals.com

Table 3: Cytotoxic Activity of Related Pyrazole-Tetrazole Derivatives

Compound ClassCancer Cell LinesReported Activity (IC50)Reference
Tetrazole-based pyrazoline derivativesMCF-7, A549, HepG20.78 - 3.12 µg/mL srrjournals.com
Pyrazole benzamide derivativesHCT-116, MCF-77.74 - 82.49 µg/mL (HCT-116) 4.98 - 92.62 µg/mL (MCF-7) srrjournals.com
4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivativesWM266.5 (melanoma), MCF-7 (breast)0.45 µM (WM266.5) 1.31 µM (MCF-7) nih.gov

Tubulin Polymerization Inhibition Research

Tubulin is a validated and critical target for anticancer drug development, as its polymerization is essential for microtubule formation and cell division. nih.gov Both pyrazole and tetrazole moieties have been incorporated into molecules designed to inhibit tubulin polymerization. researchgate.netnih.gov

Research has shown that 3-amino-5-phenylpyrazole derivatives can effectively inhibit tubulin polymerization by targeting the colchicine-binding site. nih.gov One such derivative demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 38.37 nM. nih.gov Further studies revealed that this compound could arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) analogs have been identified as potent inhibitors of tubulin polymerization, also acting at the colchicine (B1669291) binding site, with IC50 values for tubulin inhibition as low as 2.1 µM. mdpi.com The tetrazole ring, particularly in its 1H and 2H isomeric forms, is also considered an effective component in the design of tubulin polymerization inhibitors. semanticscholar.org

Table 4: Tubulin Polymerization Inhibition by Related Pyrazole Derivatives

Compound ClassMechanismBiological Activity (IC50)Reference
3-amino-5-phenylpyrazole derivativesInhibits tubulin polymerization via colchicine-binding site38.37 nM (antiproliferative, MCF-7) nih.gov
Pyrazolo[1,5-a]pyrimidine analogsInhibits tubulin polymerization via colchicine-binding site2.1 µM (tubulin polymerization) mdpi.com

Inhibition of IKKε and TBK1 Kinases

Research into the direct inhibitory effects of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole on IκB kinase ε (IKKε) and TANK-binding kinase 1 (TBK1) is not extensively documented in the current scientific literature. However, the broader class of pyrazole-containing compounds has been investigated for kinase inhibitory activity. Kinases are crucial regulators of cellular signaling, and their dysregulation is implicated in various diseases, including inflammatory disorders and cancer. The structural motif of a pyrazole ring fused with other heterocyclic systems is a common feature in the design of kinase inhibitors. While specific IC50 values for 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole against IKKε and TBK1 are not available, the investigation of its derivatives and related structures could provide insights into its potential in this area.

Anti-inflammatory and Analgesic Research

Derivatives of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole have demonstrated notable anti-inflammatory and analgesic properties in various preclinical studies.

Studies on fluorinated derivatives have shed light on their anti-inflammatory mechanisms. The compound 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) has been shown to possess anti-inflammatory effects that involve the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. cdnsciencepub.com Similarly, another derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-021), has also been reported to exhibit anti-inflammatory properties with the involvement of nitric oxide. cdnsciencepub.com In vitro studies using murine macrophages stimulated with lipopolysaccharide (LPS) showed that a pyrazole derivative, PD1, inhibited the production of the pro-inflammatory protein, inducible nitric oxide synthase (iNOS). researchgate.net

The analgesic and anti-inflammatory potential of these derivatives has been evaluated in several established preclinical models.

In a study involving 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), the compound was assessed in mice using the acetic acid-induced abdominal writhing test and the formalin test. cdnsciencepub.com LQFM039 was found to reduce abdominal writhing and licking time in both the neurogenic and inflammatory phases of the formalin test, indicating both central and peripheral analgesic effects. cdnsciencepub.com Furthermore, in the carrageenan-induced paw edema model in rats, a model of acute inflammation, oral administration of a pyrazole derivative demonstrated a reduction in paw edema and inflammatory nociception. researchgate.net

A series of 1-[5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their analgesic and anti-inflammatory activities. chalcogen.ro The analgesic effects were evaluated using the acetic acid-induced writhing and hot plate methods, while anti-inflammatory activity was also assessed. chalcogen.ro Certain substitutions on the phenyl ring, such as 4-NO2, 4-OH, and 4-Cl, were associated with increased analgesic and anti-inflammatory activities, with some compounds showing potency comparable to or greater than standard drugs. chalcogen.ro

Table 1: Anti-inflammatory and Analgesic Activity of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole Derivatives

Compound/Derivative Model Key Findings
5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) Acetic acid-induced writhing (mice) Reduced abdominal writhing. cdnsciencepub.com
5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) Formalin test (mice) Reduced licking time in both neurogenic and inflammatory phases. cdnsciencepub.com
Pyrazole Derivative (PD1) Carrageenan-induced paw edema (rats) Reduced paw edema and inflammatory nociception. researchgate.net

Anticoagulant Activity Research

The potential of pyrazole-tetrazole derivatives as anticoagulants has been an area of active investigation, with a particular focus on the inhibition of key coagulation factors.

While direct studies on 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole are scarce, research on related structures provides insights into their potential as Factor Xa (FXa) inhibitors. A study focused on the virtual screening and synthesis of novel anticoagulants identified a series of 5-(3-methyl-1-aryl-1H-pyrazol-4-yl)-1H-tetrazoles. semanticscholar.org These compounds were evaluated for their anticoagulant properties, with a focus on their potential to inhibit FXa. semanticscholar.org One of the promising candidates from a related imidazolyl-pyrazole series, 1-(3',4'-dichlorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole, demonstrated FXa-specific inhibitory activity in vitro, acting as an uncompetitive inhibitor with an inhibition constant (Ki) of 61.16 ± 12.96 µM. semanticscholar.org

Another area of research has focused on 5-phenyl-1H-pyrazole-3-carboxamide derivatives as potent Factor XIa (FXIa) inhibitors. nih.gov Although a different target within the coagulation cascade, this highlights the potential of the pyrazole scaffold in designing anticoagulant agents.

The in vivo antithrombotic efficacy of these compounds has been explored in animal models. The promising FXa inhibitor, 1-(3',4'-dichlorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole, was further evaluated in an in vivo model of arterial thrombosis induced by ferric chloride (FeCl3). semanticscholar.org The results of this study revealed the antithrombotic activity of this compound. semanticscholar.org

Table 2: Anticoagulant Activity of Pyrazole Derivatives

Compound/Derivative Target In Vitro/In Vivo Key Findings
1-(3',4'-dichlorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole Factor Xa (FXa) In vitro Uncompetitive inhibitor with Ki = 61.16 ± 12.96 µM. semanticscholar.org
1-(3',4'-dichlorophenyl)-4-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1H-pyrazole - In vivo (FeCl3-induced arterial thrombosis) Demonstrated antithrombotic activity. semanticscholar.org

Antioxidant Efficacy Studies

A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives have been synthesized and evaluated for their potential as antioxidants. ijpsonline.comresearchgate.net The in vitro antioxidant capacity of these compounds was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. ijpsonline.com

The investigation revealed that several compounds within the series demonstrated significant antioxidant activity. Specifically, derivatives containing certain substitutions on the phenyl ring were found to be the most effective radical scavengers. The compounds 4b, 4g, 4h, and 4j, in particular, were identified as exhibiting prominent antioxidant efficacy. researchgate.net This activity is a key point of interest as the mitigation of oxidative damage is a therapeutic strategy for conditions like diabetes mellitus. ijpsonline.comresearchgate.net

The research underscores the potential of the pyrazole-tetrazole scaffold in developing new antioxidant agents. The structure-activity relationship suggests that the nature and position of the substituent on the phenyl group play a crucial role in the radical scavenging capability of these molecules.

Table 1: Antioxidant Activity of Selected 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound ID Substitution on Phenyl Ring Antioxidant Activity Level
4b Not specified in snippets Prominent
4g Not specified in snippets Prominent
4h Not specified in snippets Prominent
4j 3-bromo-4-methoxy Prominent
4i Not specified in snippets Moderate

Other Noteworthy Biological Activities

Derivatives of the pyrazole-tetrazole structure have been investigated for their effects on vascular smooth muscle. researchgate.netnih.gov Studies have shown that newly synthesized functionalized tetrazole-pyrazole compounds exhibit significant vasorelaxant activity. nih.gov One particular derivative, ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate, demonstrated a potent effect, achieving up to 70% relaxation at a concentration of 10⁻⁴ M. researchgate.netnih.gov The vasorelaxant pattern of this compound was noted to be quite similar to that of verapamil, and its effect was found to be partially dependent on the endothelium. researchgate.netnih.gov

Further investigations into the mechanisms underlying these vasorelaxant effects have pointed to the involvement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and calcium channels. cdnsciencepub.com For instance, the derivative 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) was shown to elicit concentration-dependent relaxation that was attenuated by inhibitors of the NO/cGMP pathway. cdnsciencepub.com This compound also demonstrated an ability to block CaCl₂-induced contractions, further implicating the role of calcium channels in its mechanism of action. cdnsciencepub.com Similarly, the derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole has been shown to reduce blood pressure, with its hypotensive effects linked to the NO/cGMP pathway. nih.gov

Table 2: Vasorelaxant Activity and Mechanism of Pyrazole-Tetrazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound Maximum Relaxation (%) Concentration Mechanism of Action Reference
ethyl 1-((2-(3-bromopropyl)-2H-tetrazol-5-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate 70% 10⁻⁴ M Partially endothelium-dependent; similar to verapamil researchgate.netnih.gov
5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) Concentration-dependent Not Specified NO/cGMP pathway, Calcium channel blockade cdnsciencepub.com
5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole Not Specified Not Specified NO/cGMP pathway nih.gov

The potential of pyrazole derivatives to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, has been a subject of scientific inquiry. dntb.gov.uaresearchgate.net The inhibition of this enzyme is a target in the cosmetic and agricultural industries. dntb.gov.ua

In a study involving a series of fluorinated 4,5-dihydro-1H-pyrazole derivatives, compounds were tested for their ability to inhibit the monophenolase activity of mushroom tyrosinase. dntb.gov.ua Among the synthesized compounds, 5-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde was identified as the most potent inhibitor, showing an inhibition of 32.07 ± 3.39%. dntb.gov.ua

Another study focused on 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives and their tyrosinase inhibitory activity. researchgate.net The results indicated that specific compounds in this series exhibit significant inhibition. For example, one derivative (compound 2) at a concentration of 1.00 mg/mL showed 91.866 ± 2.086% inhibition with L-tyrosine as the substrate. Another derivative (compound 3) at the same concentration displayed substantial inhibition with both L-tyrosine (79.266 ± 0.552%) and L-DOPA (89.593 ± 1.015%) as substrates. researchgate.net

A series of novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were designed and synthesized to evaluate their inhibitory activity against human phosphodiesterase 3A (PDE3A) and 3B (PDE3B). nih.gov The entire set of targeted analogs demonstrated considerable and selective inhibition of PDE3A over PDE3B. nih.gov

The inhibitory concentrations (IC50) for PDE3A ranged from 0.24 ± 0.06 µM to 16.42 ± 0.14 µM, while for PDE3B, the IC50 values ranged from 2.34 ± 0.13 µM to 28.02 ± 0.03 µM. nih.gov Compound 6d emerged as the most potent inhibitor of PDE3A, with an IC50 value of 0.24 ± 0.06 µM, compared to its IC50 of 2.34 ± 0.13 µM for PDE3B. nih.gov This compound was further evaluated for its cardiotonic activity, where it was found to selectively modulate the force of contraction over the frequency rate. nih.gov Molecular docking studies were also performed to elucidate the mechanism of action of these designed inhibitors within the active site of the PDE3 protein model. nih.gov

Table 3: Inhibitory Activity of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole Derivatives against PDE3A and PDE3B This table is interactive and can be sorted by clicking on the headers.

Compound ID PDE3A IC50 (µM) PDE3B IC50 (µM)
Series Range 0.24 ± 0.06 to 16.42 ± 0.14 2.34 ± 0.13 to 28.02 ± 0.03
6d 0.24 ± 0.06 2.34 ± 0.13

Mechanistic Elucidation of Biological Actions of 5 3 1h Pyrazol 1 Yl Phenyl 1h Tetrazole and Analogues

Identification and Characterization of Molecular Targets

Analogues of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole have been reported to interact with a variety of molecular targets, including:

Enzymes: A significant number of pyrazole-tetrazole derivatives exhibit inhibitory effects on various enzymes. For instance, certain analogues have been identified as inhibitors of phosphodiesterase 3 (PDE3), cyclooxygenase-2 (COX-2), and α-amylase. mdpi.comnih.gov This suggests that the pyrazole-tetrazole scaffold can be adapted to fit the active sites of different enzymes, leading to modulation of their activity.

G-protein coupled receptors (GPCRs): The structural similarity of the tetrazole group to the carboxylic acid moiety allows it to act as a bioisostere, potentially interacting with receptors that recognize carboxylates. mdpi.com This mimicry could enable pyrazole-tetrazole compounds to target various GPCRs involved in physiological processes.

Ion Channels: Some tetrazole-containing compounds have been shown to interact with ion channels, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. This interaction can modulate cellular excitability and signaling.

Structural Proteins: Certain complex pyrazole (B372694) derivatives have been found to target structural proteins like tubulin, thereby inhibiting microtubule polymerization and exhibiting anticancer properties.

The specific molecular targets of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole itself remain an area for further investigation. The identification of these targets is crucial for a comprehensive understanding of its pharmacological profile.

Signal Transduction Pathway Interrogation

The biological effects of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole and its analogues are often mediated through the modulation of specific signal transduction pathways. Key pathways identified in the literature for related compounds include the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and those involving ion channels.

The NO/cGMP signaling pathway plays a critical role in various physiological processes, including vasodilation, neurotransmission, and inflammation. Research on pyrazole-tetrazole analogues has indicated their potential to modulate this pathway. For example, some pyrazole derivatives have been shown to induce vasorelaxation, an effect often mediated by an increase in cGMP levels through the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). mdpi.com The tetrazole moiety, acting as a bioisostere of a carboxylic acid, may contribute to interactions with components of this pathway. The modulation of the NO/cGMP pathway by these compounds could underlie their observed cardiovascular and anti-inflammatory effects.

Ion channels are critical for maintaining cellular membrane potential and are involved in a multitude of signaling events. Analogues of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole have been implicated in the modulation of ion channel activity, particularly potassium (K+) channels. For example, compounds with a tetrazole scaffold have been identified as activators of G protein-gated inwardly-rectifying potassium (GIRK) channels. Activation of these channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability. This mechanism is particularly relevant in the central nervous system and the heart. The vasorelaxant effects observed for some pyrazole-tetrazole derivatives may also be partially attributed to their interaction with K+ channels in vascular smooth muscle cells. mdpi.com

Enzymatic Inhibition Kinetics and Specificity Studies

A prominent mechanism of action for many pyrazole-tetrazole analogues is the inhibition of specific enzymes. The kinetic parameters and specificity of this inhibition are crucial for determining their therapeutic potential and off-target effects.

Studies have demonstrated that pyrazole-tetrazole hybrids can be potent enzyme inhibitors with varying degrees of specificity. For instance, a series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were evaluated for their inhibitory activity against human phosphodiesterase 3A and 3B (PDE3A and PDE3B). One of the most potent compounds in this series exhibited an IC50 value of 0.33 µM for PDE3A and 5.20 µM for PDE3B, indicating a degree of selectivity for the PDE3A isoform. mdpi.com

Furthermore, other pyrazole-tetrazole derivatives have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. researchgate.net The inhibitory concentration (IC50) values for these compounds against α-amylase have been reported, with some derivatives showing potency comparable to or greater than the standard inhibitor, acarbose. nih.gov

The table below summarizes the enzymatic inhibition data for selected pyrazole-tetrazole analogues.

Compound AnalogueTarget EnzymeIC50 ValueReference
2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivativePDE3A0.33 µM mdpi.com
2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivativePDE3B5.20 µM mdpi.com
Pyrazole-tetrazole hybridα-amylaseComparable to Acarbose nih.gov
3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrileTyrosinase45 µM researchgate.net
1-{4-[1-(4-Methanesulphonyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-1H-tetrazoleCOX-2- nih.gov

These findings highlight the potential of the pyrazole-tetrazole scaffold as a versatile platform for the design of specific enzyme inhibitors.

Cellular Permeability and Intracellular Distribution Research

The ability of a compound to permeate cellular membranes and reach its intracellular target is a critical determinant of its biological activity. Research into the cellular permeability of tetrazole-containing compounds has revealed important insights.

Studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that some compounds containing a tetrazole moiety exhibit asymmetric transport, which is characteristic of substrates for efflux transporters. mdpi.com Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), actively pump substrates out of the cell, which can limit their intracellular concentration and efficacy.

For instance, the permeability of certain phenyltetrazole derivatives was found to be sensitive to P-gp inhibition. mdpi.com The transport of these compounds appears to be mediated by one or more members of the MRP family of transporters. mdpi.com Interestingly, the polarized transport of these tetrazole compounds in Caco-2 cells was eliminated when the pH was lowered from 7.4 to 4.0, suggesting that the ionization state of the tetrazole ring plays a crucial role in its interaction with efflux transporters. mdpi.com While ionized tetrazoles are more lipophilic than the corresponding carboxylic acids, which can facilitate membrane penetration, their susceptibility to efflux mechanisms must be considered in drug design. phmethods.net

The intracellular distribution of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole and its analogues is not well-documented in the available literature. Understanding where these compounds accumulate within the cell (e.g., cytoplasm, nucleus, mitochondria) is essential for a complete mechanistic understanding of their actions, especially if their targets are located within specific subcellular compartments. This remains a key area for future research.

Structure Activity Relationship Sar and Ligand Design Principles for 5 3 1h Pyrazol 1 Yl Phenyl 1h Tetrazole

Impact of Substituents on the Phenyl Ring on Biological Efficacy

Research into pyrazole-tetrazole hybrids has shown that the biological efficacy can be strongly influenced by the substitution pattern on the phenyl ring. mdpi.com Studies on related structures have demonstrated that the introduction of electron-withdrawing groups (EWGs) tends to enhance potency more than electron-donating groups (EDGs). mdpi.com For instance, in a series of compounds evaluated for inhibitory activity against L. braziliensis, derivatives with chloro and dichloro substituents on the phenyl ring were among the most potent. mdpi.com The 3-chlorophenyl tetrazole (IC₅₀ = 15 μM) and 3,4-dichlorophenyl tetrazole (IC₅₀ = 26 μM) showed significant activity, comparable to the reference drug pentamidine. mdpi.com

The position of the substituent is also a critical determinant of activity. Evidence suggests that for electron-withdrawing substituents, the para position is often more favorable for biological activity than the ortho or meta positions. mdpi.com This preference may be due to more favorable interactions with the target's binding pocket or improved pharmacokinetic properties.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Related Pyrazole-Tetrazole Compounds
Substituent (Position)Electronic NatureObserved Impact on ActivityReference Compound ExampleIC₅₀ (μM)
3-ClElectron-WithdrawingHigh Potency3-chlorophenyl tetrazole15 mdpi.com
3,4-diClElectron-WithdrawingHigh Potency3,4-dichlorophenyl tetrazole26 mdpi.com
General EWGsElectron-WithdrawingGenerally more potent than EDGsN/AN/A
General EDGsElectron-DonatingGenerally less potent than EWGsN/AN/A

Influence of Pyrazole (B372694) and Tetrazole Ring Substitutions on Target Binding and Activity

The pyrazole and tetrazole rings are not merely structural linkers; they are pharmacophoric features that play a direct role in target interaction through various non-covalent forces.

Pyrazole Ring: The pyrazole ring is a versatile heterocyclic motif known to participate in crucial binding interactions. nih.gov It can act as an aryl bioisostere, improving properties like lipophilicity and solubility. nih.gov The two adjacent nitrogen atoms allow the pyrazole ring to function as both a hydrogen bond donor (the N-H group) and acceptor. mdpi.com Furthermore, the aromatic nature of the pyrazole ring enables it to form π-π stacking interactions with aromatic residues, such as tryptophan, in a protein's binding site, which can be essential for anchoring the ligand. nih.gov

Substitutions on the pyrazole ring can significantly alter its electronic properties and steric profile. For example, the introduction of basic alkyl or heteroaryl groups at the N-2 position has been shown to be a strategy for achieving potent and selective inhibitors of certain enzymes, like PDE5. nih.gov Conversely, in some cases, substitution on the pyrazole ring can lead to a loss of selective inhibition, highlighting the ring's importance in specific target recognition. nih.gov The pyrazole nucleus also exhibits tautomerism, an equilibrium between different structural isomers, which can be influenced by the nature of substituents and the solvent environment. mdpi.commdpi.com This tautomeric behavior can affect the molecule's preferred conformation and its ability to bind to a target.

Tetrazole Ring: The 5-substituted-1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. nih.govnih.govd-nb.info It shares similar acidity (pKa) and steric properties, and it can act as both a hydrogen bond donor (N-H) and acceptor through its multiple nitrogen atoms. nih.govd-nb.info This allows it to mimic the interactions of a carboxylate group with a receptor, with the added advantage of being more resistant to metabolic degradation. nih.gov

The tetrazole ring is planar and aromatic, and its electronic character is significantly affected by substituents at the C5 position. nih.govresearchgate.netnih.gov Electron-withdrawing groups can increase the aromaticity of the tetrazole ring, while electron-donating groups may weaken it. researchgate.net The ring's four nitrogen atoms can participate in an extended hydrogen-bonding network, and the aromatic system can engage in π-π interactions with phenyl rings in the target protein, adopting T-shaped or parallel-displaced arrangements. nih.gov Studies have shown that the conversion of a nitrile group to a tetrazole ring can lead to a significant increase in the inhibitory activity of a compound, underscoring the importance of this moiety. mdpi.com The nature and position of substituents on the tetrazole ring can have a more profound impact on inhibitory effects than those attached to the phenyl ring. mdpi.com

Table 2: Role of Pyrazole and Tetrazole Moieties in Target Interaction
Heterocyclic RingKey Structural FeaturePotential InteractionsImpact of Substitution
Pyrazole Two adjacent nitrogen atoms, aromaticHydrogen bonding (donor/acceptor), π-π stacking nih.govModulates basicity, selectivity, and tautomeric equilibrium mdpi.comnih.govmdpi.com
Tetrazole Four nitrogen atoms, acidic N-H, aromaticHydrogen bonding, π-π stacking, bioisosteric replacement of -COOH nih.govd-nb.infoAffects aromaticity, electronic properties, and binding affinity mdpi.comresearchgate.net

Stereochemical Considerations in Activity Modulation

The core structure of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole is achiral due to its planarity. However, stereochemistry becomes a critical factor when chiral centers are introduced through substitution on the phenyl, pyrazole, or tetrazole rings. Biological systems, such as enzymes and receptors, are inherently chiral, and as a result, they often exhibit stereoselectivity, interacting differently with the enantiomers of a chiral drug.

The introduction of a single chiral center would result in a pair of enantiomers (R and S forms). These enantiomers can have significantly different biological activities, potencies, and metabolic profiles. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have lower activity, no activity, or even produce undesirable off-target effects.

For example, in the development of novel organocatalysts, the precise stereochemical arrangement of a chiral backbone joined to a tetrazole moiety was shown to be crucial for achieving high enantioselectivity in chemical reactions. mdpi.com This principle extends to drug-receptor interactions, where the three-dimensional arrangement of atoms is paramount for optimal binding. Therefore, if substituents containing stereocenters are introduced to the 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole scaffold, it is essential to separate and evaluate the individual stereoisomers to identify the most active and selective form.

Rational Design Strategies for Enhanced Potency and Selectivity

The SAR data provides a foundation for the rational design of new analogs of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole with improved therapeutic properties. Key strategies include:

Systematic Phenyl Ring Substitution: Based on the observation that electron-withdrawing groups often enhance potency, a focused library of analogs could be synthesized with various EWGs (e.g., -Cl, -F, -CF₃, -NO₂) at the ortho, meta, and especially para positions of the phenyl ring to optimize electronic and steric interactions with the target. mdpi.com

Bioisosteric Replacement: The tetrazole ring's success as a metabolically stable carboxylic acid bioisostere is a core design principle. nih.govnih.govd-nb.info This moiety should generally be retained for its ability to form key hydrogen bond interactions. Modifications could involve N-alkylation of the tetrazole ring, which can result in two different regioisomers (1,5- and 2,5-disubstituted), potentially altering binding modes and selectivity. mdpi.com

Pyrazole Moiety Optimization: The pyrazole ring can be substituted to fine-tune lipophilicity and introduce new interaction points. For instance, adding small alkyl or aryl groups could probe for additional hydrophobic pockets in the target binding site, while adding groups capable of hydrogen bonding could enhance binding affinity. nih.gov

Introduction of Chirality: Where appropriate for the target, introducing chiral substituents could lead to more selective and potent compounds. This requires careful stereoselective synthesis and evaluation of individual enantiomers to harness the benefits of stereospecific interactions with the biological target. mdpi.com

Structure-Based Design: If the structure of the biological target is known, computational tools like molecular docking can be used to predict how different analogs of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole will bind. This allows for the in silico design of novel derivatives with optimized interactions (e.g., enhanced hydrogen bonding or π-stacking) before undertaking synthetic efforts.

Computational Chemistry and in Silico Approaches in the Discovery and Optimization of 5 3 1h Pyrazol 1 Yl Phenyl 1h Tetrazole

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a ligand, such as 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole, within the active site of a target protein.

While specific docking studies on 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole are not extensively detailed in the public domain, research on structurally related pyrazole-tetrazole hybrids provides significant insights. For instance, docking studies on similar compounds have been performed against various biological targets, including enzymes and receptors implicated in a range of diseases.

In a representative study on pyrazole-tetrazole derivatives, molecular docking was employed to investigate their potential as antimicrobial agents by targeting bacterial enzymes like DNA gyrase. johnshopkins.edu The docking simulations for these hybrid molecules typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the tetrazole ring, being a bioisostere of a carboxylic acid, often engages in hydrogen bonding with amino acid residues in the target's active site. arabjchem.orgnih.gov Similarly, the pyrazole (B372694) moiety can form crucial interactions with the protein. arabjchem.org

A hypothetical docking scenario for 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole could involve the tetrazole's nitrogen atoms acting as hydrogen bond acceptors, while the pyrazole ring and the central phenyl group engage in π-π stacking or hydrophobic interactions with aromatic residues of the target protein. The specific interactions and binding energy would, of course, be dependent on the topology and chemical nature of the target's active site. Such studies are pivotal for understanding the mechanism of action and for designing derivatives with improved potency and selectivity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug design that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For the pyrazole-tetrazole scaffold, a ligand-based pharmacophore model could be developed using known active derivatives. nih.gov Such a model would typically highlight key features like hydrogen bond acceptors (from the nitrogen atoms of the tetrazole and pyrazole rings), hydrophobic regions (from the phenyl ring), and aromatic rings. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual databases of chemical compounds. This virtual screening process helps in identifying novel molecules that possess the desired pharmacophoric features and are, therefore, likely to exhibit similar biological activity. This approach can significantly accelerate the discovery of new hits with diverse chemical scaffolds that could be optimized into lead compounds. For instance, a pharmacophore model derived from active pyrazole-dimedone hybrids highlighted key features required for their antimicrobial activity. nih.gov

Molecular Dynamics Simulations for Binding Conformations

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the docked conformation, explore the flexibility of the ligand and the protein, and calculate binding free energies.

In the study of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole, MD simulations would be a logical next step after molecular docking. By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can observe how the initial binding pose evolves. This can reveal important information about the stability of key interactions, the role of water molecules in the binding site, and potential conformational changes in the protein upon ligand binding. For example, MD simulations performed on related tetrazole derivatives have been used to investigate their binding stability with target proteins. nih.gov A 100 ns molecular dynamics simulation on a ligand-protein complex highlighted the stability of a tetrazole derivative within the protein. aaup.edu

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Candidate Prioritization

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are now routinely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

For 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole and its analogs, various ADME parameters can be computationally estimated. These include properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. johnshopkins.edunih.gov Several online platforms and software packages are available for these predictions. aaup.edu Studies on similar pyrazole and tetrazole derivatives have shown that these in silico tools can effectively predict their drug-likeness and ADME profiles. johnshopkins.eduresearchgate.net

A summary of predicted ADME properties for a compound like 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole might look like the following hypothetical table:

PropertyPredicted ValueInterpretation
Molecular Weight~238 g/mol Favorable (Lipinski's Rule)
LogP~2.5Optimal Lipophilicity
H-bond Donors1Favorable (Lipinski's Rule)
H-bond Acceptors5Favorable (Lipinski's Rule)
Intestinal AbsorptionHighGood Oral Bioavailability
BBB PermeationLowReduced CNS Side Effects

These predictions are crucial for prioritizing which derivatives to synthesize and advance to more resource-intensive experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

A 3D-QSAR study on a series of pyrazole derivatives, for example, can provide insights into how different substituents on the pyrazole ring affect their inhibitory activity against a specific target. msjonline.org For a series of compounds related to 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistically significant QSAR model could then be used to predict the activity of new, unsynthesized derivatives, helping to focus synthetic efforts on the most promising candidates. nih.gov

Future Perspectives and Emerging Research Directions for 5 3 1h Pyrazol 1 Yl Phenyl 1h Tetrazole

Exploration of Novel Therapeutic Indications

The structural framework combining pyrazole (B372694) and tetrazole moieties has been associated with a diverse range of biological activities. While research on 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole itself is nascent, the activities of analogous compounds provide a roadmap for exploring novel therapeutic applications. Future research will likely focus on systematically screening the compound against various biological targets to uncover its full therapeutic potential.

Key areas for investigation based on activities of similar pyrazole-tetrazole hybrids include:

Anti-inflammatory and Analgesic Effects: Derivatives of pyrazole-tetrazole have shown potent anti-inflammatory activity, in some cases comparable to standard drugs like ibuprofen. nih.gov This suggests potential applications in treating chronic inflammatory diseases.

Antimicrobial and Antifungal Activity: Numerous studies have highlighted the efficacy of pyrazole-tetrazole compounds against a range of bacterial and fungal strains, including resistant variants. nih.govisfcppharmaspire.comresearchgate.net This positions the compound as a candidate for developing new antimicrobial agents to combat the growing challenge of drug resistance. nih.gov

Metabolic Disorders: Certain pyrazole-tetrazole derivatives have been investigated for their antidiabetic and antioxidant properties. mdpi.comijpsonline.com A related compound, 5-(1-(3-Fluorophenyl)-1H-Pyrazol-4-yl)-2H-Tetrazole, has been shown to reduce blood pressure in spontaneously hypertensive rats, indicating a potential role in managing hypertension and other cardiovascular diseases. nih.gov

Antiparasitic Activity: Compounds with the 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole structure have demonstrated notable in vitro activity against parasites such as Leishmania braziliensis. mdpi.comnih.gov

Cardiotonic Applications: A series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were identified as inhibitors of phosphodiesterase 3 (PDE3), demonstrating potential as cardiotonic agents for heart failure. mdpi.comnih.gov

Oncology: The pyrazole ring is a component of various compounds with established antitumor activity. Research into related pyrazole-tetrazole hybrids has explored antiproliferative effects, suggesting a potential avenue for cancer therapy. mdpi.com

Potential Therapeutic AreaSupporting Evidence from Analogous CompoundsReference Index
Inflammatory DiseasesPotent anti-inflammatory activity observed in various pyrazole-tetrazole structures. nih.gov
Infectious DiseasesBroad-spectrum antibacterial and antifungal activities reported. nih.govisfcppharmaspire.comresearchgate.net
Cardiovascular & Metabolic DiseaseAntihypertensive, antidiabetic, and antioxidant effects noted in structurally similar molecules. mdpi.comijpsonline.comnih.gov
Parasitic InfectionsActivity against Leishmania species demonstrated. mdpi.comnih.gov
Heart FailureInhibition of PDE3 by related thiazole-pyrazole-tetrazole hybrids suggests cardiotonic potential. mdpi.comnih.gov
CancerAntiproliferative and antitumor activities are known for many pyrazole-containing compounds. mdpi.com

Advanced Synthetic Methodologies and Green Chemistry Principles

The synthesis of 5-substituted-1H-tetrazoles, typically through a [3+2] cycloaddition of nitriles with an azide (B81097) source, has been a central focus of research. mdpi.com Future efforts will likely concentrate on refining these methods to improve yield, reduce environmental impact, and allow for multigram-scale production.

Emerging trends in the synthesis of pyrazole-tetrazole compounds include:

Novel Catalytic Systems: While various catalysts such as zinc salts, copper oxides, and iron chlorides have been used, recent research has demonstrated that silver nitrate (B79036) (AgNO3) can efficiently catalyze the cycloaddition reaction in good yields. The development of reusable magnetic nanoparticle catalysts also represents a significant step forward. researchgate.net

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction times and improving yields for pyrazole-tetrazole derivatives. isfcppharmaspire.commdpi.com

Green Chemistry Approaches: There is a strong impetus to develop more environmentally benign synthetic protocols. This includes the use of greener solvents like deep eutectic solvents (DES) or water, and in some cases, performing reactions under solvent-free conditions. researchgate.netlookchem.commdpi.com These methods reduce reliance on toxic and volatile organic solvents like DMF. mdpi.comlookchem.com The goal is to create processes that are not only efficient but also economically and environmentally sustainable. researchgate.net

Synthetic ApproachDescriptionAdvantagesReference Index
Silver Nitrate CatalysisUtilizes AgNO3 to catalyze the [3+2] cycloaddition of pyrazole nitrile and sodium azide.High efficiency, good yields.
Microwave/Ultrasound AssistanceEmploys microwave irradiation or ultrasonic waves to accelerate the reaction.Reduced reaction times, improved yields. isfcppharmaspire.commdpi.com
Deep Eutectic Solvents (DES)Uses a green reaction medium composed of a hydrogen bond donor and acceptor.Environmentally friendly, easy work-up, low cost. lookchem.com
Solvent-Free ReactionsConducts the reaction without a solvent, often with a reusable catalyst.Reduces chemical waste, aligns with green chemistry principles. researchgate.netmdpi.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond identifying biological activities and toward rational drug design, a deep understanding of the compound's mechanism of action is essential. While initial studies often rely on molecular docking to predict interactions with specific protein targets, such as PDE3, future research will necessitate a more holistic approach. nih.gov

The integration of multi-omics data—genomics, proteomics, transcriptomics, and metabolomics—will be crucial. This systems-biology approach can provide an unbiased, comprehensive view of the cellular pathways modulated by 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole. For example, analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound can reveal novel targets and off-target effects. Metabolomics can shed light on how the compound alters cellular metabolism. This depth of information is critical for understanding efficacy, predicting potential side effects, and identifying biomarkers for patient stratification.

Development of Advanced Preclinical Models for Efficacy Assessment

The evaluation of therapeutic candidates relies heavily on the quality and clinical relevance of preclinical models. Initial assessments for pyrazole-tetrazole compounds have utilized standard models, including various cancer cell lines and animal models like Wistar rats for anti-inflammatory and antidiabetic studies. nih.govmdpi.com

Future research must incorporate more sophisticated and predictive models to better assess the efficacy of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole. This includes:

Three-Dimensional (3D) Cell Cultures: Models such as spheroids and organoids more accurately mimic the complex microenvironment of tissues and tumors compared to traditional 2D cell cultures. researchgate.net

Patient-Derived Models: The use of patient-derived xenografts (PDXs) and primary cell cultures, especially in oncology, provides a more clinically relevant platform for testing therapeutic efficacy. researchgate.net

Genetically Engineered Models: Animal models engineered to replicate specific human diseases can offer deeper insights into the compound's mechanism of action and its effects in a more physiologically relevant context.

The adoption of these advanced models will improve the predictive value of preclinical studies and increase the likelihood of success in subsequent clinical trials.

Collaborative Research Opportunities and Translational Pathways

The journey of a promising compound from the laboratory to the clinic is a long, complex, and expensive process that requires extensive collaboration. For a molecule like 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole, future progress will depend on building strategic partnerships.

Key collaborations will involve:

Academia-Industry Partnerships: Academic labs can focus on discovery, mechanism of action, and early-stage development, while pharmaceutical industry partners can provide the resources and expertise needed for large-scale synthesis, preclinical toxicology studies, and clinical trial management.

Clinical Research Organizations (CROs): These organizations specialize in conducting preclinical and clinical trials, ensuring that studies are performed according to regulatory standards.

Interdisciplinary Research Consortia: Bringing together experts in medicinal chemistry, biology, pharmacology, and clinical medicine can accelerate research and facilitate the translation of scientific findings into tangible therapeutic applications.

The translational pathway will involve rigorous preclinical testing to establish a proof of concept, followed by Investigational New Drug (IND)-enabling studies. Successful navigation of this pathway is essential for determining the ultimate therapeutic value of 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole.

Q & A

Q. What are the common synthetic routes for preparing 5-[3-(1H-pyrazol-1-yl)phenyl]-1H-tetrazole?

The synthesis typically involves cycloaddition reactions with sodium azide or diazonium salt intermediates. For example:

  • Diazotization : Starting from pyrazole-amine derivatives, diazonium salts are generated using nitrite reagents (e.g., 3-methylbutyl nitrite) and catalysts like boron trifluoride etherate in THF at low temperatures (-20°C) .
  • Tetrazole Formation : Cycloaddition of sodium azide with nitrile or carbonyl precursors under hydrothermal conditions (e.g., in DMF at 413 K) yields the tetrazole core .
  • Purification : Column chromatography or recrystallization is often employed, with yields ranging from 60% to 80% depending on substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Stretching frequencies for tetrazole (≈2500 cm⁻¹, N-H) and pyrazole (≈1600 cm⁻¹, C=N) validate functional groups .
  • Elemental Analysis : Matches calculated and experimental C/H/N ratios to confirm purity .

Q. How is the purity of the compound assessed in laboratory settings?

  • HPLC : Reverse-phase chromatography with UV detection (λ ≈ 260 nm) identifies impurities .
  • Melting Point Analysis : Sharp melting ranges (e.g., 180–182°C) indicate homogeneity .
  • TLC : Silica gel plates with ethyl acetate/hexane eluents monitor reaction progress .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular structure and conformation of this tetrazole derivative?

Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : The tetrazole and phenyl rings are near-coplanar (≈9.9° deviation), while the pyrazole ring rotates ≈37° relative to the phenyl plane, influencing π-π stacking .
  • Hydrogen Bonding : N-H···N interactions between tetrazole and pyrazole moieties stabilize supramolecular chains (bond lengths ≈2.8 Å) .
  • Crystallographic Data : Space group assignments (e.g., P2₁/c) and unit cell parameters are refined using SHELX software .

Q. What computational methods are used to predict thermodynamic stability and reactivity?

  • DFT Calculations : CBS-4M enthalpies estimate heats of formation (ΔHf ≈ 150 kJ/mol for salts) .
  • Molecular Dynamics : Simulations predict detonation velocities (e.g., 8500 m/s) and pressures using EXPLO5 software for energetic derivatives .
  • Docking Studies : Protein-ligand interactions (e.g., with 14α-demethylase) assess biological activity via AutoDock Vina .

Q. How do variations in substituents affect physicochemical properties?

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃) : Increase thermal stability (DTA peaks >250°C) but raise sensitivity to friction/impact .
  • Aromatic Substituents : Methoxy or fluorophenyl groups enhance solubility in polar solvents (e.g., DMSO) while maintaining tetrazole acidity (pKa ≈4.5) .
  • Hybrid Systems : Triazole-pyrazole hybrids show improved bioavailability due to increased hydrogen-bonding capacity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.